2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid
Brand Name: Vulcanchem
CAS No.: 18921-54-5
VCID: VC0100036
InChI: InChI=1S/C16H22N2O5/c1-3-7-13(15(20)21)18-14(19)11(2)17-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)
SMILES: CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C16H22N2O5
Molecular Weight: 322.36 g/mol

2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid

CAS No.: 18921-54-5

Main Products

VCID: VC0100036

Molecular Formula: C16H22N2O5

Molecular Weight: 322.36 g/mol

2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid - 18921-54-5

CAS No. 18921-54-5
Product Name 2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid
Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
IUPAC Name 2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid
Standard InChI InChI=1S/C16H22N2O5/c1-3-7-13(15(20)21)18-14(19)11(2)17-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)
Standard InChIKey LDWKLEOJLPWEIE-UHFFFAOYSA-N
SMILES CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CCCC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
PubChem Compound 333209
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator